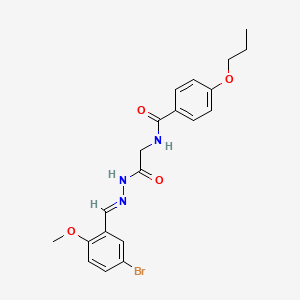![molecular formula C17H19N3OS B12020945 (2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide](/img/structure/B12020945.png)
(2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE is a chemical compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol It is a derivative of benzaldehyde and thiosemicarbazone, characterized by the presence of a benzyloxy group and an ethylthiosemicarbazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE typically involves the reaction of 3-(benzyloxy)benzaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the thiosemicarbazone moiety can interact with cellular thiol groups, leading to the inhibition of key enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(ALLYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE: Similar structure but with an allyloxy group instead of a benzyloxy group.
3-(BENZYLOXY)BENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE: Similar structure but with a phenylthiosemicarbazone moiety.
2-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE: Similar structure but with the benzyloxy group at the 2-position.
Uniqueness
3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE is unique due to the specific positioning of the benzyloxy group and the ethylthiosemicarbazone moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H19N3OS |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-ethyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3OS/c1-2-18-17(22)20-19-12-15-9-6-10-16(11-15)21-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H2,18,20,22)/b19-12+ |
Clave InChI |
AILLLNAGIOUBEC-XDHOZWIPSA-N |
SMILES isomérico |
CCNC(=S)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2 |
SMILES canónico |
CCNC(=S)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12020877.png)
![[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12020884.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12020890.png)
![4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12020894.png)

![9'-Bromo-1-methyl-2'-(naphthalen-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12020901.png)





![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12020962.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12020966.png)
